molecular formula C10H5FINO3 B12854229 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid

Cat. No.: B12854229
M. Wt: 333.05 g/mol
InChI Key: BTWQDSVEXHJEFI-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core substituted with fluorine, hydroxyl, and iodine groups, which contribute to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Fluorine and Hydroxyl Groups: Fluorination can be achieved using reagents such as Selectfluor, while hydroxylation might involve the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: The compound

Properties

Molecular Formula

C10H5FINO3

Molecular Weight

333.05 g/mol

IUPAC Name

6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

BTWQDSVEXHJEFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F

Origin of Product

United States

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